![molecular formula C18H21NO4S B7475977 (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid, also known as TTPA or TTPA-2, is a synthetic compound that has been widely used in scientific research. It is a non-peptide inhibitor of the protease thrombin, which plays an important role in blood coagulation.
Mecanismo De Acción
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid inhibits thrombin by binding to its active site and preventing it from cleaving fibrinogen to form fibrin. This prevents the formation of blood clots. (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid is a non-competitive inhibitor of thrombin, which means that it does not compete with the substrate for binding to the active site.
Biochemical and Physiological Effects:
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which is important in preventing the formation of blood clots. (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has also been shown to inhibit the proliferation of smooth muscle cells, which is important in preventing the development of atherosclerosis. (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been shown to have antioxidant properties, which may be important in preventing oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of thrombin, which makes it useful in studying the role of thrombin in blood coagulation. Another advantage is that it is a non-peptide inhibitor, which makes it more stable than peptide inhibitors. However, one limitation is that it is a synthetic compound, which may limit its use in studying the role of natural compounds in thrombin inhibition.
Direcciones Futuras
There are a number of future directions for the use of (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid in scientific research. One direction is the development of more potent and selective thrombin inhibitors. Another direction is the exploration of the use of (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid in the treatment of thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. Additionally, the antioxidant properties of (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid may be explored in the treatment of oxidative stress-induced damage.
Métodos De Síntesis
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with L-phenylalanine methyl ester hydrochloride, followed by the reaction with sodium hydroxide and then with sulfuric acid. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been extensively used in scientific research as a thrombin inhibitor. Thrombin is a serine protease that plays a key role in blood coagulation. Inhibition of thrombin is an important therapeutic strategy for the treatment of various thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. (2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid has been shown to be a potent inhibitor of thrombin, and its use has been explored in the treatment of these disorders.
Propiedades
IUPAC Name |
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-9-13(2)17(14(3)10-12)24(22,23)19-16(18(20)21)11-15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMIVWAVHHDPJU-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)
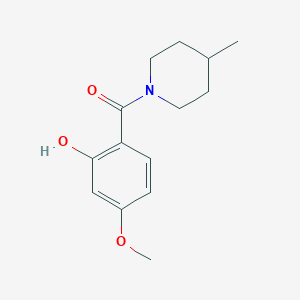
![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)
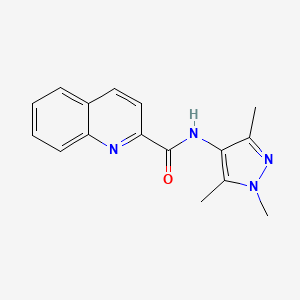
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)
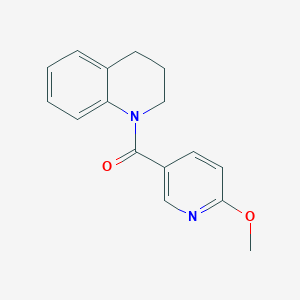
![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
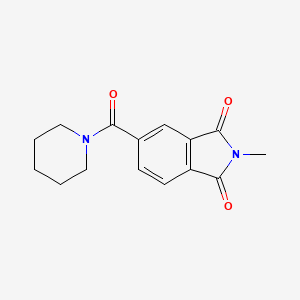
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
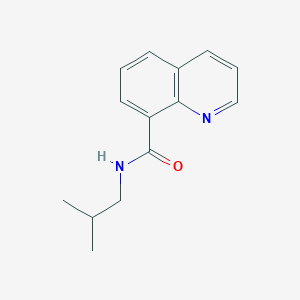
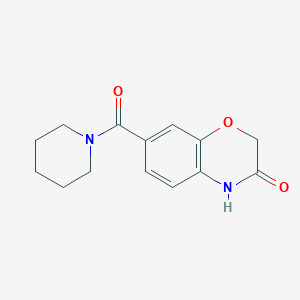
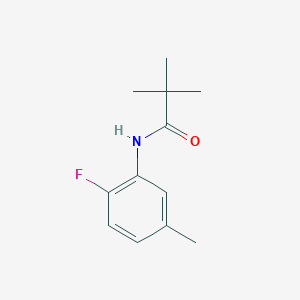
![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)